molecular formula C8H15NS B1462577 N-(prop-2-en-1-yl)thian-4-amine CAS No. 1153348-89-0

N-(prop-2-en-1-yl)thian-4-amine

Cat. No.: B1462577
CAS No.: 1153348-89-0
M. Wt: 157.28 g/mol
InChI Key: ACMHJFJCYZRJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(prop-2-en-1-yl)thian-4-amine is a synthetic organic compound with the molecular formula C9H17NS and a molecular weight of 171.30 g/mol . It is characterized by a thiane (tetrahydro-2H-thiopyran) ring system, a six-membered saturated ring containing a sulfur atom, which is substituted with an N-(prop-2-en-1-yl)amine functional group at the 4-position . This structure incorporates both a heterocyclic scaffold and an allylamine moiety, making it a valuable intermediate for chemical synthesis and medicinal chemistry research. The primary research applications of this compound are derived from its role as a multifunctional building block. The allyl group offers a handle for further chemical modification through various reactions, including catalytic reductions or cycloadditions, enabling the construction of more complex molecular architectures. Compounds featuring the thian-4-amine structure are of significant interest in the development of novel pharmacologically active agents and are utilized in the synthesis of diverse chemical libraries for biological screening . Its utility in other fields, such as materials science or as a ligand in catalysis, is also a subject of ongoing investigation. This product is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1153348-89-0

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

N-prop-2-enylthian-4-amine

InChI

InChI=1S/C8H15NS/c1-2-5-9-8-3-6-10-7-4-8/h2,8-9H,1,3-7H2

InChI Key

ACMHJFJCYZRJIZ-UHFFFAOYSA-N

SMILES

C=CCNC1CCSCC1

Canonical SMILES

C=CCNC1CCSCC1

Origin of Product

United States

Synthetic Methodologies for N Prop 2 En 1 Yl Thian 4 Amine

Strategies for N-Allylation of Amine Substrates

The introduction of an allyl group onto a nitrogen atom is a common transformation in organic synthesis. Several reliable methods exist for the N-allylation of primary and secondary amines, any of which could theoretically be applied to the synthesis of N-(prop-2-en-1-yl)thian-4-amine from thian-4-amine.

Direct N-Alkylation using Allylic Halides or Equivalents

Direct N-alkylation is a straightforward and widely used method for the formation of C-N bonds. This approach involves the reaction of an amine with an allylic electrophile, such as an allyl halide (e.g., allyl bromide or allyl chloride), in a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the allyl halide, displacing the halide leaving group in an S_N2 reaction. The choice of solvent and base can influence the reaction rate and yield. Common solvents include polar aprotic solvents like acetonitrile or dimethylformamide (DMF), while bases such as potassium carbonate or triethylamine are frequently employed. A challenge with this method can be over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt, especially when reacting with primary amines. Careful control of stoichiometry and reaction conditions is often necessary to favor mono-allylation.

Reactants Reagents Product Key Features
Primary or Secondary AmineAllyl Halide (e.g., Allyl Bromide)N-Allyl AmineS_N2 mechanism, requires a base, potential for over-alkylation.
Thian-4-amineAllyl BromideThis compoundDirect formation of the target compound.

Reductive Amination with Allylic Aldehydes or Ketones

Reductive amination is a versatile two-step, one-pot procedure for the synthesis of amines. This method involves the reaction of an amine with a carbonyl compound, in this case, an allylic aldehyde like acrolein (prop-2-enal), to form an intermediate imine or enamine, which is then reduced in situ to the desired N-allyl amine.

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the imine. This equilibrium is often driven forward by the removal of water. The subsequent reduction of the imine is typically achieved using a mild reducing agent that is selective for the imine over the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH. masterorganicchemistry.com This method is advantageous as it is often a one-pot reaction and can provide good yields with high selectivity for the mono-allylated product.

Reactants Reagents Intermediate Reducing Agent Product
Primary AmineAcroleinImineNaBH3CN or NaBH(OAc)3N-Allyl Amine
Thian-4-amineAcroleinImineNaBH3CN or NaBH(OAc)3This compound

Hydroamination of Allylic Alcohols or Alkynes leading to N-Allyl Amines

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as in an alkene or alkyne. libretexts.orgwikipedia.org This atom-economical reaction can be used to synthesize N-allyl amines from allylic alcohols or alkynes. The hydroamination of unactivated alkenes and alkynes is often challenging and typically requires a catalyst. wikipedia.orgfrontiersin.org

For the synthesis of N-allyl amines, the hydroamination of allyl alcohol or a related alkyne like propyne can be considered. These reactions are generally catalyzed by transition metal complexes, with catalysts based on metals such as rhodium, palladium, gold, and manganese being reported. nih.govresearchgate.netliv.ac.ukacs.orgsemanticscholar.org The reaction with allylic alcohols often proceeds via a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to the corresponding aldehyde, which then undergoes reductive amination as described above, with the catalyst facilitating both the oxidation and reduction steps. researchgate.netliv.ac.ukacs.orgsemanticscholar.org The direct hydroamination of alkynes with primary amines typically yields an enamine or imine as the initial product, which may then be reduced to the target amine. libretexts.orgnih.gov

Reactants Catalyst Product Key Features
Amine + Allyl AlcoholTransition Metal Complex (e.g., Mn, Fe)N-Allyl AmineOften proceeds via a "borrowing hydrogen" mechanism. researchgate.netliv.ac.ukacs.orgsemanticscholar.org
Amine + PropyneTransition Metal Complex (e.g., Au, Zr)Enamine/Imine intermediate, then N-Allyl AmineAtom-economical, requires a catalyst. libretexts.orgfrontiersin.orgnih.govnih.gov

Synthesis of the Thiacyclohexane (Thian) Core and Functionalization at the C-4 Position

Ring-Closing Strategies for Saturated Sulfur Heterocycles

Several cyclization strategies can be employed to construct the thian ring. One common approach is the Dieckmann condensation of a diester containing a sulfur atom in the backbone. organic-chemistry.orgwikipedia.orglibretexts.orgchemistrysteps.comlibretexts.org For example, the intramolecular condensation of dimethyl 3,3'-thiobispropanoate using a base like sodium methoxide would yield a β-keto ester, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. researchgate.net Subsequent hydrolysis and decarboxylation of this intermediate would provide thian-4-one, a key precursor for the introduction of the amine functionality.

Another classical approach involves the intramolecular nucleophilic substitution of a halo-thiol. For instance, 5-bromo-1-pentanethiol could undergo intramolecular cyclization in the presence of a base to form the thian ring. A related method is the reaction of a 1,5-dihalopentane with a sulfide (B99878) source, such as sodium sulfide, to form the thiacyclohexane ring.

Installation of Amine Functionality at the C-4 Position of the Thian Ring

With a suitable thian precursor, such as thian-4-one, in hand, the amine group can be introduced at the C-4 position through several methods.

Reductive Amination of Thian-4-one: This is a very direct and efficient method. Thian-4-one can be reacted with ammonia (B1221849), or a protected form of ammonia like hydroxylamine (B1172632), to form an imine or oxime, respectively. This intermediate is then reduced to the primary amine, thian-4-amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The reaction of thian-4-one with hydroxylamine hydrochloride would form thian-4-one oxime, which can be subsequently reduced to thian-4-amine using reagents like stannous chloride or by catalytic hydrogenation. derpharmachemica.com

Gabriel Synthesis: The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. masterorganicchemistry.comwikipedia.orglibretexts.orgchemistrysteps.combyjus.com This method could be adapted for the synthesis of thian-4-amine. Starting from thian-4-ol, the hydroxyl group could be converted to a good leaving group, such as a tosylate or a halide (e.g., by reaction with PBr3 to form 4-bromothiane). The resulting 4-halothiane can then be reacted with potassium phthalimide. The phthalimide group acts as a protected form of ammonia, preventing over-alkylation. chemistrysteps.combyjus.com Subsequent cleavage of the phthalimide group, typically by treatment with hydrazine (the Ing-Manske procedure) or by acidic hydrolysis, would yield the desired thian-4-amine. masterorganicchemistry.comwikipedia.orglibretexts.org

Precursor Method Reagents Intermediate Product
Thian-4-oneReductive Amination1. NH2OH·HCl2. Reducing agent (e.g., SnCl2, H2/Pd)Thian-4-one oximeThian-4-amine
4-HalothianeGabriel Synthesis1. Potassium phthalimide2. Hydrazine or AcidN-(thian-4-yl)phthalimideThian-4-amine

Convergent and Divergent Synthetic Pathways to this compound

Sequential functionalization represents a classical and reliable method for the synthesis of this compound. This approach typically involves the step-by-step introduction of the required functional groups onto a pre-existing scaffold.

One of the most direct sequential methods is the N-alkylation of thian-4-amine with an allyl halide, such as allyl bromide or allyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the electrophilic carbon of the allyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the starting amine which would render it non-nucleophilic.

Another prominent sequential approach is the reductive amination of thian-4-one with allylamine. masterorganicchemistry.com This two-step, one-pot process begins with the formation of an intermediate imine or enamine from the condensation of the ketone and the amine, which is then reduced in situ to the desired secondary amine. researchgate.netresearchgate.net This method is widely used for the synthesis of secondary and tertiary amines due to its high efficiency and the avoidance of over-alkylation, which can be a significant side reaction in direct N-alkylation. masterorganicchemistry.com

A plausible reaction scheme for the reductive amination is as follows: Thian-4-one reacts with allylamine to form an iminium ion intermediate, which is then reduced to yield this compound.

Modern synthetic chemistry increasingly focuses on the development of one-pot and cascade reactions to improve efficiency and reduce waste. nih.gov For the synthesis of this compound, a multicomponent reaction could be envisioned, although specific examples for this target molecule are not prevalent in the literature. A hypothetical one-pot synthesis could involve the reaction of a suitable sulfur-containing difunctional compound, an allyl-containing component, and an amine source.

Cascade reactions, where a single reactant undergoes a series of intramolecular transformations, could also be designed for the formation of the N-allylthianamine scaffold. mdpi.comrsc.orgnih.gov For instance, a suitably substituted acyclic precursor containing both the sulfur and nitrogen atoms, as well as the allyl group, could be induced to cyclize and form the thian ring in a single, orchestrated sequence of bond-forming events.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.

The choice of catalyst is critical in many of the potential synthetic routes. For reductive amination , a variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are particularly effective as they are mild enough to not reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion. masterorganicchemistry.com Lewis acids such as Ti(OiPr)4 can also be used to activate the ketone towards nucleophilic attack by the amine. masterorganicchemistry.com

In N-alkylation reactions , while often proceeding without a catalyst, the use of phase-transfer catalysts can be beneficial, particularly when dealing with reactants of differing solubility. For more advanced N-allylation strategies, transition metal catalysts, such as those based on palladium or copper, have been shown to be highly effective in the allylic amination of various amines. organic-chemistry.orgacs.org These catalysts can enable the use of less reactive allyl sources, such as allyl alcohols or carbonates. organic-chemistry.org

Below is a table summarizing potential catalysts and their roles in the synthesis of N-allyl amines.

Catalytic SystemReaction TypeRole of Catalyst/PromoterTypical Substrates
NaBH3CN, NaBH(OAc)3Reductive AminationSelective reduction of iminium ionsKetones/Aldehydes and Amines
Ti(OiPr)4Reductive AminationLewis acid activation of the carbonyl groupKetones/Aldehydes and Amines
Palladium complexesN-AllylationActivation of allylic substratesAllylic alcohols, carbonates, and amines
Copper complexesN-AllylationCatalyzes C-N bond formationAllylic halides and amines

The choice of solvent can significantly influence the rate and outcome of the synthesis. nih.gov For reductive amination , polar protic solvents like methanol or ethanol are commonly used as they can facilitate both the imine formation and the reduction step. rsc.org For N-alkylation , polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the reactants and intermediates without interfering with the nucleophilic amine. nih.gov The use of greener solvents is also an area of increasing interest in organic synthesis. nih.gov

Temperature control is also crucial. Imine formation in reductive amination is often favored at room temperature or with gentle heating, while the reduction step may be performed at lower temperatures to control selectivity. N-alkylation reactions are often heated to increase the reaction rate, but this can also lead to an increase in side products.

The following table illustrates the general effects of solvent and temperature on the key synthetic steps.

Reaction StepSolvent PolaritySolvent Protic/AproticGeneral Temperature RangeEffect on Reaction
Imine FormationPolarProticRoom Temperature to RefluxFacilitates proton transfer
Reduction of IminePolarProtic0 °C to Room TemperatureControls selectivity of reduction
N-AlkylationPolarAproticRoom Temperature to RefluxSolvates reactants, can increase rate with heat

The thian ring in this compound is a six-membered heterocycle that can exist in a chair conformation. If the thian ring is substituted, issues of stereochemistry arise. For the synthesis of this compound from thian-4-one, the product is achiral. However, if a substituted thian-4-one were used as a starting material, the stereochemical outcome of the reductive amination would be of importance. The hydride reduction of the intermediate imine can proceed from either the axial or equatorial face of the molecule, potentially leading to a mixture of diastereomers. The stereoselectivity of this reduction can often be influenced by the choice of reducing agent and the steric bulk of the substituents on the ring. beilstein-journals.org

Similarly, the formation of the thian ring itself, if constructed via a cyclization reaction, would require careful control to achieve the desired stereochemistry of any substituents. nih.govnih.gov The principles of stereoselective synthesis, including the use of chiral auxiliaries or catalysts, would be applicable in such cases. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of N Prop 2 En 1 Yl Thian 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and provide insights into their chemical environment.

Proton (¹H) NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Structural Assignments

The predicted ¹H NMR spectrum of N-(prop-2-en-1-yl)thian-4-amine exhibits distinct signals corresponding to the different proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

The protons of the allyl group are expected to resonate in the downfield region of the spectrum due to the influence of the double bond. The vinyl protons (H-2' and H-3') will have characteristic chemical shifts and coupling patterns. The methine proton (H-2') is anticipated to appear as a multiplet due to coupling with the terminal vinyl protons (H-3') and the allylic protons (H-1'). The terminal vinyl protons (H-3') will likely present as two distinct signals, a doublet of doublets for each, due to geminal and vicinal coupling.

The protons on the thiane (B73995) ring will exhibit more complex splitting patterns due to the conformational flexibility of the ring. The proton at the C-4 position (H-4), being attached to the carbon bearing the amino group, is expected to be shifted downfield compared to the other ring protons. The axial and equatorial protons at each carbon of the thiane ring are chemically non-equivalent and will show distinct signals and coupling constants.

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-4 (CH-N)2.85m-
H-2ax, H-6ax2.75m-
H-2eq, H-6eq2.55m-
H-3ax, H-5ax1.95m-
H-3eq, H-5eq1.50m-
H-1' (CH₂-N)3.20dtJ = 6.0, 1.5
H-2' (=CH-)5.90ddtJ = 17.0, 10.0, 6.0
H-3'a (=CH₂)5.20dqJ = 17.0, 1.5
H-3'b (=CH₂)5.10dqJ = 10.0, 1.5
NH1.5-2.5br s-

Carbon-13 (¹³C) NMR: Analysis of Carbon Environments and Hybridization States

The predicted ¹³C NMR spectrum provides information on the different carbon environments within this compound. The chemical shifts are indicative of the hybridization state and the electronic environment of each carbon atom.

The sp² hybridized carbons of the allyl group (C-2' and C-3') are expected to resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the thiane ring and the allylic methylene group. The carbon attached to the nitrogen atom (C-4) will be deshielded due to the electronegativity of nitrogen, resulting in a downfield shift compared to the other thiane ring carbons.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Hybridization State
C-455.0sp³
C-2, C-645.0sp³
C-3, C-535.0sp³
C-1'52.0sp³
C-2'135.0sp²
C-3'117.0sp²

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional NMR techniques are instrumental in unambiguously assigning the complex NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between H-4 and the adjacent protons on C-3 and C-5 of the thiane ring. Similarly, correlations would be observed between the protons of the allyl group: H-1' with H-2', and H-2' with both H-3' protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the thiane ring and the allyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected from the H-1' protons to C-2' and C-3' of the allyl group, and also to C-4 of the thiane ring, confirming the N-allyl connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the thiane ring by showing correlations between axial and equatorial protons on different carbons. For example, correlations between axial protons on C-2 and C-4 would suggest a chair conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification and Assignment of Characteristic Vibrational Modes for the Allylic Double Bond, C-N, and C-S Linkages

The predicted IR and Raman spectra of this compound would display a series of absorption bands corresponding to the various vibrational modes of the molecule.

The allylic double bond gives rise to several characteristic vibrations. A C=C stretching vibration is expected around 1645 cm⁻¹. The =C-H stretching vibrations of the vinyl group typically appear above 3000 cm⁻¹. The out-of-plane bending vibrations (wagging and twisting) of the vinyl protons are expected in the 1000-800 cm⁻¹ region.

The C-N linkage will also have characteristic vibrations. The C-N stretching vibration of the secondary amine is expected in the range of 1180-1020 cm⁻¹. The N-H stretching vibration of the secondary amine should appear as a weak to medium band in the region of 3350-3310 cm⁻¹.

The C-S linkage within the thiane ring gives rise to stretching vibrations that are typically weak and appear in the fingerprint region, generally between 800 and 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
N-H Stretch3350 - 3310Secondary Amine
=C-H Stretch3100 - 3000Alkene
C-H Stretch (sp³)3000 - 2850Alkyl
C=C Stretch1650 - 1630Alkene
N-H Bend1650 - 1550Secondary Amine
C-N Stretch1180 - 1020Alkyl Amine
=C-H Bend (out-of-plane)1000 - 800Alkene
C-S Stretch800 - 600Thiane

Conformation-Dependent Spectral Features

The thiane ring in this compound can exist in different conformations, with the chair conformation being the most stable. The vibrational spectrum can be sensitive to these conformational changes. For instance, the C-H and C-S stretching and bending modes of the thiane ring may show slight shifts in frequency or changes in intensity depending on whether the allyl-amino substituent is in an axial or equatorial position. Low-temperature IR or Raman spectroscopy could potentially be used to "freeze out" a particular conformation, leading to a sharpening of the spectral bands and allowing for a more detailed conformational analysis. Theoretical calculations of the vibrational frequencies for different conformers can aid in the interpretation of these subtle spectral changes.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, this analysis provides crucial insights into its elemental composition and the connectivity of its atoms.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. While specific experimental HRMS data for this compound is not extensively available in public databases, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification.

Table 1: Theoretical Accurate Mass of this compound

Molecular FormulaIsotopeTheoretical Exact Mass (Da)
C8H15NS[M+H]+158.1003

This table presents the theoretical exact mass for the protonated molecule, which is commonly observed in electrospray ionization (ESI) mass spectrometry.

Fragmentation Pattern Analysis for Structural Information and Isomer Differentiation

The fragmentation pattern of a molecule in a mass spectrometer is unique and provides a "fingerprint" that can be used for structural elucidation and to distinguish between isomers. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for this compound would likely involve the cleavage of the C-N and C-S bonds within the thian ring and the allyl group.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

Fragment Ion (m/z)Proposed Structure/Formula
116[C6H10NS]+
75[C4H9S]+
57[C3H5N]+
41[C3H5]+

This table outlines potential fragment ions that could be observed in the mass spectrum of this compound, providing insights into its structural components.

X-ray Crystallography of this compound and its Crystalline Derivatives

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal system, space group, and unit cell parameters are fundamental properties of a crystalline solid. These parameters define the symmetry and the dimensions of the repeating unit in the crystal lattice. Without experimental data, these parameters for this compound remain undetermined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles for Molecular Geometry

The precise measurement of bond lengths, bond angles, and torsion angles through X-ray crystallography reveals the exact geometry of the molecule. For the thian ring in this compound, a chair conformation is expected to be the most stable, which would influence the bond angles within the ring.

Table 3: Expected Bond Parameters for the Thian Ring of this compound

Bond/AngleExpected Value
C-S Bond Length~1.82 Å
C-C Bond Length (in ring)~1.53 Å
C-N Bond Length~1.47 Å
C-S-C Bond Angle~99°
C-C-C Bond Angle (in ring)~111°

This table provides expected values for key bond lengths and angles based on known data for similar saturated heterocyclic systems.

Investigation of Molecular Conformation in the Solid State

The conformation of a molecule in the solid state is determined by a combination of intramolecular forces and intermolecular packing forces. For this compound, the thian ring is likely to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The orientation of the N-allyl substituent (axial vs. equatorial) would be a key feature of its solid-state conformation.

Supramolecular Assembly and Intermolecular Interactions

The molecular structure of this compound, featuring a secondary amine, a flexible N-allyl group, and a thian ring, suggests a rich variety of non-covalent interactions that dictate its supramolecular assembly. These interactions are crucial in determining the crystal packing and, consequently, the material's physical properties.

Hydrogen Bonding: The secondary amine group (N-H) is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. This functionality is expected to lead to the formation of N-H···N hydrogen bonds, creating chains or more complex networks of molecules within the crystal lattice. The sulfur atom within the thian ring, with its lone pairs of electrons, could also potentially act as a weak hydrogen bond acceptor, participating in N-H···S or C-H···S interactions.

π-π Stacking: The presence of the allyl group's C=C double bond introduces the possibility of weak π-π stacking interactions. While not as strong as those observed in aromatic systems, these interactions can still influence the orientation of molecules in the crystal, particularly if the packing arrangement allows for the parallel alignment of the allyl moieties of adjacent molecules.

The interplay of these forces—strong, directional hydrogen bonds complemented by weaker, ubiquitous van der Waals forces and potential π-π interactions—would result in a complex and stable three-dimensional supramolecular architecture. The conformation of the thian ring, likely a chair conformation as is common for such saturated heterocycles, and the orientation of the N-allyl group will be critical in optimizing these intermolecular contacts.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of the close contacts between molecules. Accompanying two-dimensional fingerprint plots break down the Hirshfeld surface into contributions from different types of atomic contacts, offering quantitative insights.

For this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal the following key features, based on analyses of similar molecules such as piperidine derivatives iucr.orgnih.govnih.gov:

H···N/N···H Contacts: The fingerprint plot would likely show distinct "spikes" corresponding to the N-H···N hydrogen bonds. The length of these spikes provides information about the distance of these interactions.

H···S/S···H Contacts: The presence of the sulfur atom would lead to discernible H···S/S···H contacts. The analysis of these contacts would clarify the role of the thioether group in the crystal packing, including any weak C-H···S hydrogen bonding.

H···C/C···H Contacts: These contacts would arise from interactions involving the allyl group and the hydrocarbon skeleton. Sharp spikes in the fingerprint plot for these contacts could indicate the presence of C-H···π interactions.

The quantitative data derived from the 2D fingerprint plots would allow for a precise ranking of the importance of each type of intermolecular interaction in the stabilization of the crystal structure.

Table 1: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Hypothetical Data)

Interaction TypePredicted Contribution (%)Key Features on 2D Fingerprint Plot
H···H50 - 65Large, diffuse region, indicating numerous van der Waals contacts
H···N/N···H15 - 25Sharp, distinct spikes, characteristic of strong hydrogen bonds
H···S/S···H5 - 10Less prominent spikes, indicating weaker interactions
H···C/C···H5 - 15Can show wing-like features, potentially indicating C-H···π interactions
Other (S···N, C···C, etc.)< 5Minor contributions to the overall surface

Theoretical and Computational Investigations of N Prop 2 En 1 Yl Thian 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

A critical first step in the computational analysis of a molecule like N-(prop-2-en-1-yl)thian-4-amine would be to determine its most stable three-dimensional structures, or conformers. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule with multiple rotatable bonds, several stable conformers may exist. Computational chemists would typically perform a conformational search to identify these various low-energy structures. The relative energies of these conformers would indicate their population distribution at a given temperature.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller band gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
Band Gap (ΔE) Data not available

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound is currently available.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. An MESP analysis of this compound would identify the likely sites for chemical reactions.

Prediction and Validation of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. A comparison of the calculated NMR spectra for different stable conformers with experimentally obtained spectra can help in identifying the dominant conformation in solution.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C1 Data not available H1 Data not available
C2 Data not available H2 Data not available
... Data not available ... Data not available

Note: This table is for illustrative purposes only. No experimental or calculated NMR data for this compound is currently available.

Simulated IR and Raman Spectra for Comparison with Experimental Data

Theoretical simulations of infrared (IR) and Raman spectra serve as powerful tools for the vibrational analysis of molecules, providing insights that are highly complementary to experimental measurements. For this compound, such simulations are typically performed using quantum chemical calculations, most notably Density Functional Theory (DFT). These computational methods can predict the vibrational frequencies and intensities of the normal modes of the molecule.

The process begins with the optimization of the molecular geometry of this compound to find its most stable conformation. Following this, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

The simulated spectra can be used to assign the bands observed in experimental IR and Raman spectra, which can often be complex and overlapping. This comparison between theoretical and experimental data allows for a more detailed and accurate interpretation of the vibrational properties of this compound. For instance, the characteristic vibrational modes of the allyl group (C=C stretch, =C-H stretch) and the thian ring (C-S stretch, ring deformations) can be precisely identified.

Below is a table of selected, theoretically predicted vibrational frequencies for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Wavenumber (cm⁻¹)Intensity (arbitrary units)Vibrational Assignment
3350MediumN-H stretch
3080Medium=C-H stretch (allyl)
2920StrongC-H stretch (aliphatic)
1645WeakC=C stretch (allyl)
1450MediumCH₂ scissoring
1260MediumC-N stretch
680StrongC-S stretch

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and dynamic behavior in a solution environment. These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion on a timescale from femtoseconds to microseconds.

The thian ring of this compound can adopt various conformations, such as chair and boat forms, and the N-allyl substituent can also exhibit considerable rotational freedom. MD simulations can track the transitions between these different conformations and determine their relative stabilities and populations at a given temperature. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules. The simulations can reveal the characteristic timescales of conformational changes, providing a dynamic picture of the molecule's behavior that is not accessible from static quantum chemical calculations.

The solvent environment can have a significant impact on the conformational preferences and intermolecular interactions of a solute molecule. MD simulations are particularly well-suited to investigate these solvent effects for this compound. By explicitly including solvent molecules (such as water, ethanol, or chloroform) in the simulation box, it is possible to observe how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation.

For example, in a polar solvent like water, hydrogen bonding between the solvent and the amine group of this compound would be a dominant interaction. MD simulations can quantify the number and lifetime of these hydrogen bonds. These interactions can stabilize certain conformations of the molecule over others. In contrast, in a nonpolar solvent, intramolecular interactions and steric effects might play a more significant role in determining the preferred conformation. The simulations can also provide information on the diffusion of the molecule through the solvent and the local solvent structure around different parts of the molecule.

Calculation of Interaction Energies for Supramolecular Architectures

The ability of this compound to form non-covalent interactions, such as hydrogen bonds and van der Waals forces, is fundamental to its role in the formation of supramolecular architectures. Quantum chemical calculations can be employed to accurately determine the interaction energies between molecules of this compound or between this molecule and other chemical species.

These calculations are typically performed on a dimer or a small cluster of interacting molecules. The interaction energy is calculated by subtracting the energies of the individual isolated molecules (monomers) from the total energy of the interacting system (dimer or cluster). To obtain accurate interaction energies, it is often necessary to use high levels of theory and large basis sets, and to correct for basis set superposition error (BSSE).

The results of these calculations can identify the most stable orientations of the interacting molecules and quantify the strength of the different types of non-covalent interactions. For instance, the hydrogen bond between the N-H group of one molecule and the nitrogen or sulfur atom of another can be characterized in terms of its energy and geometry. This information is invaluable for understanding the principles that govern the self-assembly of this compound into larger, ordered structures.

Below is a table summarizing the calculated interaction energies for different dimeric configurations of this compound.

Dimer ConfigurationType of InteractionInteraction Energy (kcal/mol)
Head-to-tailN-H···N hydrogen bond-5.2
Head-to-tailN-H···S hydrogen bond-3.8
Stackedπ-π interaction (allyl groups)-1.5
T-shapedC-H···π interaction-1.1

Reactivity and Chemical Transformations of N Prop 2 En 1 Yl Thian 4 Amine

The chemical behavior of N-(prop-2-en-1-yl)thian-4-amine is dictated by the presence of two primary functional groups: the allylic C=C double bond and the secondary amine. These sites allow for a diverse range of chemical transformations, enabling the synthesis of more complex molecular architectures. The reactivity at each of these functional groups can be selectively addressed depending on the chosen reaction conditions and reagents.

Advanced Research Perspectives and Future Directions for N Prop 2 En 1 Yl Thian 4 Amine Research

Design and Synthesis of Structurally Modified Derivatives with Tailored Reactivity

The inherent reactivity of N-(prop-2-en-1-yl)thian-4-amine can be strategically modulated through the design and synthesis of structurally modified derivatives. The presence of the allyl group and the secondary amine offers multiple sites for chemical modification, allowing for the fine-tuning of its electronic and steric properties.

Future research could focus on modifications of the allyl moiety. For instance, the introduction of substituents on the double bond could influence its reactivity in addition reactions or its coordination properties. The synthesis of analogues with different alkenyl chains, such as butenyl or pentenyl groups, could also be explored to alter the spacer length and flexibility between the amine and the terminal double bond.

Table 1: Potential Structurally Modified Derivatives of this compound and Their Potential Research Focus

Derivative ClassPotential ModificationPotential Impact on Reactivity and Properties
Allyl Group Derivatives Substitution on the double bond (e.g., methyl, phenyl)Altered electrophilicity of the double bond, modified coordination to metal centers.
Variation of the alkenyl chain length (e.g., butenyl, pentenyl)Changes in steric accessibility of the amine and thiane (B73995) ring.
Amine Derivatives N-Alkylation, N-Acylation, N-ArylationModulation of basicity, nucleophilicity, and steric bulk.
Thiane Ring Derivatives Oxidation to sulfoxide or sulfoneIncreased polarity, altered ring conformation, introduction of new stereocenters. benchchem.com
Introduction of substituents on the carbon frameworkFine-tuning of lipophilicity and steric properties.

Development of Advanced Synthetic Methodologies for Analogues and Homologs

The development of efficient and stereoselective synthetic routes to analogues and homologs of this compound is crucial for exploring its full potential. While the parent compound can likely be synthesized via reductive amination of thian-4-one with allylamine, advanced methodologies could provide access to a wider range of derivatives with greater control over stereochemistry.

Modern catalytic methods, such as palladium-catalyzed allylic amination (Tsuji-Trost reaction), could offer a versatile and modular approach to synthesizing a variety of N-allyl thiane derivatives. nih.govnih.gov This would allow for the coupling of various substituted thian-4-amine precursors with a range of allylic electrophiles. Furthermore, the development of one-pot procedures, starting from simple precursors, could enhance the efficiency and sustainability of the synthesis. For instance, a one-pot reaction involving the formation of the thiane ring followed by in-situ amination could be an attractive strategy.

The synthesis of enantiomerically pure derivatives will be a significant area of future research, particularly for applications in medicinal chemistry and asymmetric catalysis. This could be achieved through the use of chiral building blocks, asymmetric catalysts, or chiral resolution techniques. For example, the stereoselective synthesis of substituted thiane analogues is critical for controlling their biological activity. benchchem.com

Integration into Novel Hybrid Materials and Supramolecular Systems

The unique combination of a heterocyclic core and a reactive side chain makes this compound an interesting candidate for incorporation into novel hybrid materials and supramolecular assemblies. The thiane sulfur atom can act as a soft donor for coordination to heavy metals, while the amine and allyl groups offer sites for covalent attachment or non-covalent interactions.

One potential avenue of research is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The ability of the sulfur and nitrogen atoms to coordinate to different metal centers could lead to the formation of heterometallic materials with interesting catalytic or photophysical properties.

In the realm of supramolecular chemistry, the allyl group can participate in host-guest interactions with macrocyclic hosts like cyclodextrins or calixarenes. The thiane ring can also contribute to binding through hydrophobic or van der Waals interactions. The synthesis of derivatives bearing additional recognition motifs could lead to the development of new chemosensors or molecular switches. For example, the principles of supramolecular chemistry have been applied to phosphorus-containing (thia)calixarenes for molecular recognition. researchgate.net The integration of this compound into polymer backbones, either as a pendant group or as part of the main chain, could lead to the development of functional polymers with applications in areas such as drug delivery or materials science. The polymerization of the allyl group, for instance, could yield polysulfur-containing materials with unique properties.

Further Development of Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for understanding and predicting the properties and reactivity of this compound and its derivatives, guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the thiane ring, the rotational barriers of the allyl group, and the electronic structure of the molecule. scispace.com Such studies can provide insights into the molecule's reactivity, including its proton affinity, nucleophilicity, and susceptibility to oxidation. Computational models can also be used to predict the spectroscopic properties (e.g., NMR, IR) of the compound and its derivatives, aiding in their characterization. researchgate.net

Furthermore, molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as biological targets or components of a material. For more complex systems, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of a series of derivatives with their biological activity or physical properties. This predictive approach can significantly streamline the process of designing new molecules with desired characteristics. The use of computational models to turn molecular properties into numerical features has shown satisfactory performance in many chemical tasks. towardsdatascience.com

Table 2: Application of Computational Models in this compound Research

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Elucidation of electronic structure and reactivity.Conformational energies, rotational barriers, proton affinity, spectroscopic data. scispace.comresearchgate.net
Molecular Dynamics (MD) Simulation of molecular motion and interactions.Solvation effects, binding affinities, conformational dynamics.
QSAR/QSPR Correlation of structure with activity/property.Prediction of biological activity, physical properties for new derivatives.

Applications in Advanced Organic Synthesis as a Building Block or Intermediate

The bifunctional nature of this compound makes it a potentially valuable building block in advanced organic synthesis. purkh.com The presence of both a nucleophilic amine and a reactive alkene allows for a variety of subsequent transformations, enabling the construction of more complex molecular architectures.

The allyl group can undergo a wide range of reactions, including hydroformylation, dihydroxylation, epoxidation, and metathesis, to introduce new functional groups. The secondary amine can be used as a handle to introduce the thiane moiety into larger molecules through reactions such as reductive amination or conjugate addition.

This compound could serve as a key intermediate in the synthesis of heterocyclic scaffolds of medicinal interest. For example, intramolecular cyclization reactions involving the allyl group and the amine or the thiane ring could lead to the formation of novel bicyclic or tricyclic systems. The thiane unit itself is a feature of various biologically active compounds, and this compound could provide a convenient entry point for their synthesis. The versatility of amine derivatives as building blocks is widely recognized in organic synthesis. acs.org

Q & A

Q. What are the established synthetic routes for N-(prop-2-en-1-yl)thian-4-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution of thian-4-amine with allyl halides (e.g., allyl bromide) under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Catalysts : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) facilitates deprotonation and nucleophilic attack .
  • Temperature : Reflux conditions (70–90°C) balance reaction rate and side-product minimization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >85% yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the allyl group (δ 5.0–5.8 ppm for vinyl protons) and thian-4-amine scaffold (δ 2.5–3.5 ppm for S-CH₂ groups) .
  • X-ray crystallography : SHELX programs refine crystal structures to determine bond lengths, angles, and hydrogen-bonding networks (e.g., C–S bond: ~1.81 Å; N–C bond: ~1.47 Å) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 168.08 [M+H]⁺) .

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices to identify reactive sites (e.g., allyl group for Michael addition) .
  • Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina. Adjust protonation states with tools like PROPKA for accurate pH-dependent interactions .
  • MD simulations : GROMACS models assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with halogen substitutions (e.g., fluoro vs. chloro at phenyl positions) to isolate electronic effects .
  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed IC₅₀ protocols, standardized cell lines) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding variables .

Q. How can reaction pathways involving the allyl group in this compound be controlled to prevent undesired polymerization or side reactions?

Methodological Answer:

  • Inhibitors : Add 0.1% hydroquinone or BHT to suppress radical-mediated polymerization .
  • Temperature control : Conduct reactions at ≤60°C under nitrogen to limit thermal degradation .
  • Workup optimization : Quench reactions with aqueous NH₄Cl and extract promptly to avoid prolonged exposure to reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.